1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a
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Overview
Description
. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiane ring with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.
Scientific Research Applications
1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and fluorine atoms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid
- 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxamide
- 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylate
Uniqueness
The uniqueness of 1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiane ring provides a unique scaffold for further functionalization.
Properties
IUPAC Name |
1,1-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]thiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O4S/c15-14(16,17)11-3-1-10(2-4-11)9-13(12(18)19)5-7-22(20,21)8-6-13/h1-4H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXGAURHSIBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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